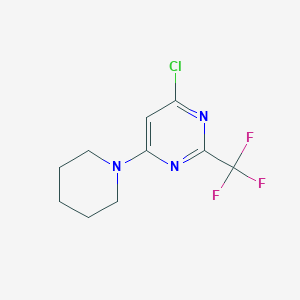

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C10H11ClF3N3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a piperidinyl group at the 6th position, and a trifluoromethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The piperidinyl group can contribute to the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-(trifluoromethyl)pyrimidine: Lacks the piperidinyl group, which may affect its biological activity and chemical reactivity.

6-(Piperidin-1-yl)-2-(trifluoromethyl)pyrimidine: Lacks the chloro group, which may influence its reactivity in substitution reactions.

4-Chloro-6-(piperidin-1-yl)pyrimidine: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.

Uniqueness

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (chloro, piperidinyl, and trifluoromethyl) on the pyrimidine ring. This combination of functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine, a compound with significant pharmacological interest, is characterized by its unique trifluoromethyl and piperidinyl substituents. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

- IUPAC Name : this compound

- CAS Number : 1772894-09-3

- Molecular Formula : C10H11ClF3N3

- Molecular Weight : 265.67 g/mol

Inhibition of DYRK1A

Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer).

- Activity Levels : At concentrations around 5 µg/ml, the compound exhibited lower efficacy compared to doxorubicin but still demonstrated significant growth inhibition across these cell lines .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that it inhibited cell proliferation with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard chemotherapeutics like 5-Fluorouracil in terms of selectivity index and apoptosis induction .

Study 2: Neuroprotective Effects

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism/Notes |

|---|---|---|

| DYRK1A Inhibition | Potent (nM range) | Selective inhibition leading to potential neuroprotection |

| Anticancer | Moderate | Effective against multiple cancer cell lines |

| Neuroprotection | Significant | Reduces inflammation in microglial models |

Properties

Molecular Formula |

C10H11ClF3N3 |

|---|---|

Molecular Weight |

265.66 g/mol |

IUPAC Name |

4-chloro-6-piperidin-1-yl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C10H11ClF3N3/c11-7-6-8(17-4-2-1-3-5-17)16-9(15-7)10(12,13)14/h6H,1-5H2 |

InChI Key |

QOWLIGKUNRGAAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.